molecular formula C15H13N3OS B4563080 2-[(3-cyano-2-pyridinyl)thio]-N-methyl-N-phenylacetamide

2-[(3-cyano-2-pyridinyl)thio]-N-methyl-N-phenylacetamide

Cat. No.: B4563080
M. Wt: 283.4 g/mol
InChI Key: XMOSJBGCUWFJHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-[(3-cyano-2-pyridinyl)thio]-N-methyl-N-phenylacetamide” is a chemical compound with the linear formula C20H14F3N3O2S2 . It has a molecular weight of 449.477 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Scientific Research Applications

Synthesis and Derivative Formation

2-[(3-Cyano-2-Pyridinyl)thio]-N-methyl-N-phenylacetamide serves as a versatile precursor in the synthesis of various heterocyclic compounds. The chemical reactivity of similar cyanoacetamide derivatives has been utilized to create a broad array of functionalized heterocycles, such as pyridines, thiazoles, pyrazoles, and chromenes. These derivatives have been synthesized through reactions that include cyclization, condensation, and substitution, demonstrating the compound's utility in organic synthesis and heterocyclic chemistry (Dyachenko, Dyachenko, & Nenajdenko, 2018).

Biological Activities

Derivatives of this compound have shown promising biological activities. For example, synthesized heterocyclic compounds incorporating a sulfamoyl moiety, similar to the structure of interest, have demonstrated significant antimicrobial properties against various bacterial and fungal strains, highlighting their potential as antimicrobial agents (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014). Moreover, novel heterocyclic compounds synthesized using 2-cyano-N-arylacetamide, a similar compound, have exhibited antimicrobial activities, further underlining the therapeutic potential of derivatives from this chemical class (Ewies & Abdelsalaam, 2020).

Antitumor Properties

Certain derivatives derived from cyanoacetamide analogs have been explored for their antitumor properties. Compounds synthesized from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, for instance, have been evaluated for antiproliferative activity against various human cancer cell lines, including breast adenocarcinoma and non-small cell lung cancer, showing high inhibitory effects in vitro (Shams, Mohareb, Helal, & Mahmoud, 2010). This indicates the potential of this compound derivatives in the development of new anticancer drugs.

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . Therefore, the buyer assumes responsibility to confirm product identity and/or purity .

Properties

IUPAC Name

2-(3-cyanopyridin-2-yl)sulfanyl-N-methyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3OS/c1-18(13-7-3-2-4-8-13)14(19)11-20-15-12(10-16)6-5-9-17-15/h2-9H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMOSJBGCUWFJHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)CSC2=C(C=CC=N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(3-cyano-2-pyridinyl)thio]-N-methyl-N-phenylacetamide
Reactant of Route 2
Reactant of Route 2
2-[(3-cyano-2-pyridinyl)thio]-N-methyl-N-phenylacetamide
Reactant of Route 3
Reactant of Route 3
2-[(3-cyano-2-pyridinyl)thio]-N-methyl-N-phenylacetamide
Reactant of Route 4
Reactant of Route 4
2-[(3-cyano-2-pyridinyl)thio]-N-methyl-N-phenylacetamide
Reactant of Route 5
Reactant of Route 5
2-[(3-cyano-2-pyridinyl)thio]-N-methyl-N-phenylacetamide
Reactant of Route 6
Reactant of Route 6
2-[(3-cyano-2-pyridinyl)thio]-N-methyl-N-phenylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.